3,3-Diaminoindolin-2-one
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Overview
Description
3,3-Diaminoindolin-2-one is a compound belonging to the indolin-2-one family, which is a subset of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indolin-2-one scaffold is particularly interesting due to its presence in various bioactive molecules.
Preparation Methods
The synthesis of 3,3-diaminoindolin-2-one can be achieved through several methods. One common approach involves the reaction of isatin with indole in the presence of a catalyst such as vanadyl sulfate (VOSO4) in an aqueous medium . This method is efficient and environmentally friendly, providing high yields of the desired product. Another method involves the use of magnetic nanoparticles as a catalyst, which allows for the synthesis of mono and bis-[3,3-di(indolyl)indolin-2-ones] under ultrasonic irradiation at room temperature .
Chemical Reactions Analysis
3,3-Diaminoindolin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the Mannich reaction can be diverted to access 2,2-disubstituted indolin-3-ones by merging 1,2-aryl migration and copper-catalyzed aerobic oxidation . Additionally, the compound can participate in Fischer indolization/Claisen rearrangement reactions to form 2,2-disubstituted indolin-3-ones . Common reagents used in these reactions include p-anisidine, aldehydes, and nucleophiles.
Scientific Research Applications
3,3-Diaminoindolin-2-one and its derivatives have been studied for their potential applications in various fields. In chemistry, they are used as building blocks for the synthesis of more complex molecules. In biology and medicine, indolin-2-one derivatives have shown anti-inflammatory, antiviral, anticancer, and antimicrobial activities . For example, 3-substituted-indolin-2-one derivatives have been evaluated for their anti-inflammatory activity, inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha .
Mechanism of Action
The mechanism of action of 3,3-diaminoindolin-2-one involves its interaction with specific molecular targets and pathways. For instance, 3-substituted-indolin-2-one derivatives have been shown to inhibit the nitric oxide production related to inflammation and suppress the production of pro-inflammatory cytokines by inhibiting the Akt, MAPK, and NF-κB signaling pathways . Additionally, indolin-2-one nitroimidazole antibiotics exhibit a dual mode of action by inhibiting topoisomerase IV and causing DNA damage through the formation of reactive radicals .
Comparison with Similar Compounds
3,3-Diaminoindolin-2-one can be compared with other indolin-2-one derivatives, such as 3-substituted-indolin-2-one and 3,3-di(indolyl)indolin-2-one. These compounds share a similar indolin-2-one scaffold but differ in their substituents and biological activities. For example, 3-substituted-indolin-2-one derivatives have shown potent anti-inflammatory activity, while 3,3-di(indolyl)indolin-2-ones have been studied for their carbonic anhydrase inhibitory activity . The unique structural features and biological activities of this compound make it a valuable compound for further research and development.
Biological Activity
3,3-Diaminoindolin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article synthesizes current research findings on the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its indoline structure with two amino groups at the 3-position. This unique configuration contributes to its reactivity and biological properties. The compound can be represented as follows:
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of this compound derivatives. For instance, a derivative known as 3-(3-hydroxyphenyl)-indolin-2-one exhibited potent anti-inflammatory effects by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. This inhibition was significant at concentrations as low as 20 μM, demonstrating a 50% reduction in NO secretion compared to control groups .
The mechanism involves the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory responses. The compound also modulated key signaling pathways including Akt, MAPK, and NF-κB, further supporting its role as an anti-inflammatory agent .
Anticancer Activity
In addition to its anti-inflammatory effects, this compound derivatives have shown promising anticancer activity. Research indicates that certain derivatives induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer). For example, specific derivatives demonstrated IC50 values as low as 1.04 µM against MCF-7 cells, indicating strong cytotoxic potential .
The apoptotic mechanism appears to involve the activation of caspases (caspase-3 and caspase-9), increased reactive oxygen species (ROS) production, and disruption of the mitochondrial membrane potential . These findings suggest that modifications to the indolin-2-one structure can enhance anticancer efficacy through targeted mechanisms.
Table 1: Biological Activity of this compound Derivatives
Compound Name | Activity Type | IC50 (µM) | Mechanism of Action |
---|---|---|---|
3-(3-hydroxyphenyl)-indolin-2-one | Anti-inflammatory | 20 | Inhibition of NO production; cytokine suppression |
N-propyl indole derivative | Anticancer | 1.04 | Induction of apoptosis; caspase activation |
Other substituted derivatives | Varies | Varies | Modulation of ROS; mitochondrial disruption |
Case Studies
A notable case study involved the evaluation of a series of indolin derivatives for their anti-inflammatory properties. The study utilized RAW264.7 macrophages to assess NO production and cytokine levels post-treatment with various concentrations of the compounds. Results indicated that 3-(3-hydroxyphenyl)-indolin-2-one not only inhibited NO production but also significantly reduced TNF-α and IL-6 levels in a concentration-dependent manner
Properties
Molecular Formula |
C8H9N3O |
---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
3,3-diamino-1H-indol-2-one |
InChI |
InChI=1S/C8H9N3O/c9-8(10)5-3-1-2-4-6(5)11-7(8)12/h1-4H,9-10H2,(H,11,12) |
InChI Key |
OORJJROLFYWZDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(N)N |
Origin of Product |
United States |
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